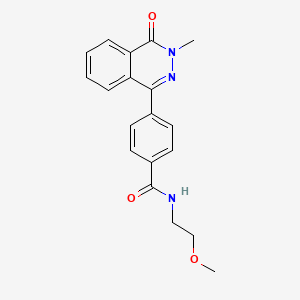![molecular formula C22H26N6O B11572211 6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11572211.png)
6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core with various substituents that may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. Common synthetic routes include:
Cyclization Reactions: Starting from anthranilic acid derivatives, cyclization reactions can form the quinazoline core.
Substitution Reactions: Introduction of the ethoxy and methyl groups through nucleophilic substitution reactions.
Formation of the Triazine Ring: The triazine ring can be synthesized through condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the quinazoline core or the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs, particularly for its potential antitumor, antiviral, and antibacterial activities.
Biological Studies: It can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound can serve as a tool for probing the structure-activity relationships of quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib, erlotinib, and afatinib are well-known quinazoline derivatives with antitumor activity.
Triazine Derivatives: Compounds like atrazine and simazine are triazine derivatives used as herbicides.
Uniqueness
6-ethoxy-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is unique due to its specific combination of quinazoline and triazine moieties, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C22H26N6O |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
6-ethoxy-4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C22H26N6O/c1-3-29-18-9-10-20-19(13-18)16(2)25-22(26-20)27-21-23-14-28(15-24-21)12-11-17-7-5-4-6-8-17/h4-10,13H,3,11-12,14-15H2,1-2H3,(H2,23,24,25,26,27) |
Clé InChI |
SBAGFMVDSQZDSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572130.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11572134.png)
![N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11572137.png)
![9-ethyl-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-9H-carbazol-3-amine](/img/structure/B11572148.png)
![Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-4-oxoazetidin-2-yl}benzoate](/img/structure/B11572151.png)
![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11572154.png)
![8-butyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11572155.png)
![7-methyl-2-(4-phenylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11572156.png)

![N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}-2-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B11572168.png)
![N-(3-chlorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572182.png)
![4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline](/img/structure/B11572185.png)
![6-Methyl-2-({2-oxo-2-[3-(phenylsulfonyl)imidazolidin-1-yl]ethyl}thio)pyrimidin-4-ol](/img/structure/B11572187.png)
![4-[9-(4-methoxyphenyl)-5-methyl-13,15-dioxo-6-sulfanylidene-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B11572188.png)
